Bis(4-tert-butylphenyl)methanone

Übersicht

Beschreibung

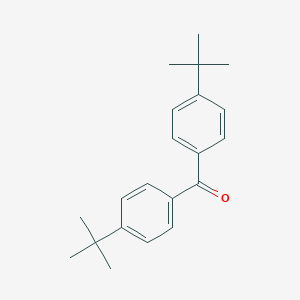

Bis(4-tert-butylphenyl)methanone is an organic compound with the molecular formula C21H26O It is characterized by the presence of two 4-tert-butylphenyl groups attached to a central carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzene and phosgene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or hydrocarbons, depending on the reducing agents used.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-tert-butylbenzoic acid

Reduction: 4-tert-butylbenzyl alcohol

Substitution: 4-tert-butylphenyl derivatives with various substituents

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The reactivity of bis(4-tert-butylphenyl)methanone is primarily influenced by its functional groups. The carbonyl group is prone to nucleophilic attack, making it a versatile intermediate in organic reactions. The bulky tert-butyl groups enhance steric hindrance, affecting its interactions with other molecules.

Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is employed in the synthesis of various complex organic compounds, including:

- Coordination Polymers : Its structure allows for the formation of coordination complexes that are significant in materials science.

- Pharmaceuticals : Used as an intermediate in the synthesis of biologically active compounds.

Photolithography

This compound is utilized as a photoacid generator (PAG) in semiconductor photolithography. Its application involves:

- Mechanism : Upon exposure to UV light, this compound undergoes photolytic transformation, releasing protons that initiate polymerization processes essential for microfabrication.

- Results : Studies indicate that at a UV dosage of 25 mJ cm, approximately 33% of the compound is transformed, demonstrating its efficacy in industrial applications.

Polymer Chemistry

In polymer chemistry, this compound is involved in:

- Electrochemical Copolymerization : It can be copolymerized with 3,4-ethylenedioxythiophene (EDOT) to create materials with tailored electrochromic properties.

- Copolymers : The resulting copolymers exhibit unique structural characteristics such as extended π-conjugation and ordered molecular orientations, enhancing their performance in electronic applications.

Uniqueness

This compound stands out due to its ketone functional group, which imparts distinct reactivity compared to amines or alcohols. Its bulky tert-butyl groups not only enhance steric hindrance but also significantly influence its chemical behavior and stability.

Photolithography Case Study

A study conducted on the photolytic transformation of this compound under industrial photolithography conditions demonstrated its potential as a PAG. The results indicated efficient proton release upon UV exposure, underscoring its application in advanced semiconductor manufacturing processes.

Polymer Synthesis Case Study

Research on the electrochemical copolymerization involving this compound and EDOT revealed that the resulting copolymers exhibited remarkable electrochromic properties. These findings suggest significant implications for their use in smart materials and devices.

Wirkmechanismus

The mechanism of action of Bis(4-tert-butylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . Additionally, the compound’s derivatives may interact with biological macromolecules, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Bis-(4-tert-butylphenyl) phenyl phosphate: This compound shares structural similarities but differs in its functional group, leading to different chemical properties and applications.

4,4’-Di-tert-butylbiphenyl: Another structurally related compound, it lacks the central carbonyl group, resulting in distinct reactivity and uses.

Uniqueness: Bis(4-tert-butylphenyl)methanone is unique due to its combination of two bulky tert-butyl groups and a central carbonyl group. This structure imparts specific steric and electronic properties, making it valuable in various chemical syntheses and industrial applications .

Biologische Aktivität

Bis(4-tert-butylphenyl)methanone , also known as a symmetrical diaryl ketone, is an organic compound utilized primarily as an intermediate in the synthesis of various pharmaceutical and chemical products. Its structure comprises two tert-butylphenyl groups attached to a central carbonyl moiety, contributing to its unique chemical properties and biological activities.

- Molecular Formula : CHO

- Molecular Weight : 270.37 g/mol

- Appearance : Typically exists as a white crystalline solid.

- Maximum Absorbance () : 266 nm in UV-Vis spectroscopy .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic applications and toxicity profiles.

Antimicrobial Activity

Research indicates that related compounds, particularly those with similar structures, exhibit significant antimicrobial properties. For instance, 2,4-Di-tert-butylphenol , a derivative of this compound, has demonstrated effective inhibition against a range of bacteria and fungi due to its ability to scavenge reactive oxygen species (ROS) . This suggests that this compound may possess analogous bioactivity, warranting further investigation into its antimicrobial efficacy.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the compound's effects on neural networks. A study utilizing a network formation assay (NFA) on cortical cells indicated that certain diaryl ketones can impact neuronal development and function. Although specific data for this compound is limited, the findings from related compounds suggest potential neurotoxic effects that could arise from exposure .

Synthesis and Applications

This compound serves as an important precursor in the synthesis of various pharmaceuticals. It is particularly noted for its role in creating intermediates for drugs such as diphenhydramine and difenidol, which are used for treating vertigo and other conditions . The synthesis typically involves standard organic reactions such as Friedel-Crafts acylation or oxidation processes.

Case Studies

Several studies have documented the synthesis and application of this compound derivatives:

- Synthesis of Diaryliodonium Salts : Research focused on synthesizing bis(4-tert-butylphenyl)iodonium salts demonstrated the utility of this compound in forming stable iodonium species, which are valuable in electrophilic aromatic substitutions .

- Elemental Analysis : A detailed elemental analysis was conducted on synthesized derivatives to confirm their structural integrity and composition. Results indicated a high degree of purity and consistent yield across multiple synthesis trials .

Comparative Analysis

| Compound Name | Molecular Formula | Applications |

|---|---|---|

| This compound | CHO | Intermediate in pharmaceuticals |

| 2,4-Di-tert-butylphenol | CHO | Antimicrobial agent |

| Bis(4-tert-butylphenyl)iodonium | CHI | Electrophilic reagent |

Eigenschaften

IUPAC Name |

bis(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFOBWIQVHZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374146 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15796-82-4 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.